4-Acetylphenyl chloroformate
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Overview
Description
4-Acetylphenyl chloroformate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of phenyl chloroformate, where the phenyl group is substituted with an acetyl group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylphenyl chloroformate can be synthesized through the reaction of 4-acetylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to prevent side reactions. The general reaction scheme is as follows:
4-Acetylphenol+Phosgene→4-Acetylphenyl chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-acetylphenol and hydrochloric acid.
Reduction: It can be reduced to 4-acetylphenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous solvents such as diethyl ether.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
4-Acetylphenol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
4-Acetylphenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of carbamates and carbonates, which are important intermediates in organic synthesis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-acetylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group (–OCOCl) is highly reactive towards nucleophiles, leading to the formation of carbamates and carbonates. The acetyl group at the para position can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl chloroformate: Lacks the acetyl group and is less selective in certain reactions.
4-Nitrophenyl chloroformate: Contains a nitro group instead of an acetyl group, making it more reactive and useful in different synthetic applications.
Methyl chloroformate: A simpler ester of chloroformic acid, used in different contexts due to its smaller size and different reactivity profile.
Uniqueness
4-Acetylphenyl chloroformate is unique due to the presence of the acetyl group, which can influence the electronic properties and reactivity of the compound. This makes it useful in specific synthetic applications where selectivity and control over the reaction conditions are important.
Properties
IUPAC Name |
(4-acetylphenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)7-2-4-8(5-3-7)13-9(10)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOPLOXAMHUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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